molecular formula C18H16N2O4S B428001 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate CAS No. 304897-00-5

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

Cat. No. B428001
CAS RN: 304897-00-5
M. Wt: 356.4g/mol
InChI Key: CADVZYIHYGAPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H16N2O4S and a molecular weight of 356.39564 .

Scientific Research Applications

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been shown to have anti-tuberculosis activity. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been used as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is not fully understood. However, studies have shown that this compound inhibits the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. This enzyme is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of Mycobacterium tuberculosis at low concentrations. It has also been shown to induce apoptosis in cancer cells. In animal studies, this compound has been shown to have low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate in lab experiments include its high purity and low toxicity. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to study the mechanism of action of this compound in more detail. Additionally, future research could focus on the potential use of this compound as an anti-cancer agent or in the development of novel materials.

Synthesis Methods

The synthesis of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate involves the reaction of 2-aminobenzoic acid with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminobenzoic acid. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

properties

IUPAC Name

methyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-8-12(9-7-11)19-16(21)10-15-17(22)20-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVZYIHYGAPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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